Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is an organic compound with the molecular formula C18H14Cl4O6 It is known for its unique chemical structure, which includes two 2,4-dichlorophenoxy groups attached to an oxalate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate typically involves the reaction of 2-(2,4-dichlorophenoxy)ethanol with oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:
2C8H6Cl2OCH2CH2OH+(COCl)2→C18H14Cl4O6+2HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions to yield 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution Reactions: The chlorine atoms in the 2,4-dichlorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.
Major Products Formed
Hydrolysis: 2-(2,4-dichlorophenoxy)ethanol and oxalic acid.
Substitution: Various substituted phenoxyethyl derivatives depending on the nucleophile used.
Scientific Research Applications
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate involves its interaction with various molecular targets. The compound can undergo hydrolysis to release 2-(2,4-dichlorophenoxy)ethanol, which may interact with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can affect cellular processes through its reactive intermediates.
Comparison with Similar Compounds
Similar Compounds
Bis(2,4,6-trichlorophenyl) oxalate: Similar structure but with trichlorophenyl groups.
Bis(2,4-dichlorophenyl) oxalate: Similar structure but with dichlorophenyl groups.
Uniqueness
Bis[2-(2,4-dichlorophenoxy)ethyl] oxalate is unique due to the presence of the 2-(2,4-dichlorophenoxy)ethyl groups, which impart specific chemical and physical properties
Properties
CAS No. |
5676-21-1 |
---|---|
Molecular Formula |
C18H14Cl4O6 |
Molecular Weight |
468.1 g/mol |
IUPAC Name |
bis[2-(2,4-dichlorophenoxy)ethyl] oxalate |
InChI |
InChI=1S/C18H14Cl4O6/c19-11-1-3-15(13(21)9-11)25-5-7-27-17(23)18(24)28-8-6-26-16-4-2-12(20)10-14(16)22/h1-4,9-10H,5-8H2 |
InChI Key |
MNKHUKCJIICUQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCCOC(=O)C(=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.